2-Hydroxy-4-(methylthio)butyric acid

Description

2-hydroxy-4-(methylthio)butanoic acid is a thia fatty acid.

2-Hydroxy-4-(methylthio)butyric acid has been reported in Arabidopsis thaliana with data available.

RN given refers to parent cpd

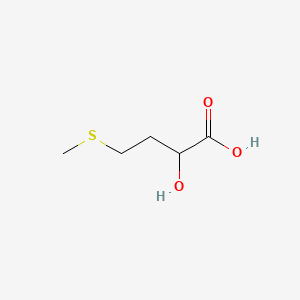

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFOSYPQQXJWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14676-91-6 (calcium salt), 14676-91-6 (unspecified calcium salt), 23597-90-2 (mono-hydrochloride salt), 4857-44-7 (calcium[2:1] salt), 4857-44-7 (calcium salt/solvate) | |

| Record name | Desmeninol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50862236 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999), Light brown liquid; [CAMEO] Light brown to brown liquid with an odor of sulfur; [MSDSonline], Solid | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Desmeninol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

250 °F (USCG, 1999) | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.21 to 1.23 (USCG, 1999) | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

16.0 [mmHg] | |

| Record name | Desmeninol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-91-5, 120-91-2 | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmeninol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmeninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(methylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z94465H1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Hydroxy-4-(methylthio)butyric Acid: A Technical Guide

Introduction

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a structural analog of the essential amino acid methionine, is a widely utilized supplement in animal nutrition, particularly in poultry and livestock feed.[1] Its efficacy as a methionine substitute has driven the development of robust industrial synthesis and comprehensive characterization methodologies. This technical guide provides an in-depth overview of the synthesis and characterization of HMTBA, tailored for researchers, scientists, and professionals in drug development and related fields.

Synthesis of this compound

The commercial production of HMTBA is primarily achieved through a multi-step chemical synthesis process starting from acrolein and methyl mercaptan. The key intermediate, 2-hydroxy-4-(methylthio)butyronitrile (B100679) (HMTBN), is first synthesized and then hydrolyzed to yield HMTBA.[2] An alternative laboratory-scale synthesis involves the free radical addition of methyl mercaptan to an ester of 2-hydroxy-3-butenoic acid, followed by hydrolysis.

Primary Industrial Synthesis: Cyanohydrin Pathway

The dominant industrial synthesis route involves two main stages:

-

Formation of 3-(methylthio)propanal (MMP): This step is not explicitly detailed in the provided search results but is a precursor to HMTBN formation.

-

Formation of 2-hydroxy-4-(methylthio)butyronitrile (HMTBN): 3-(methylthio)propanal (MMP) is reacted with hydrogen cyanide (HCN) in the presence of a catalyst, such as pyridine (B92270) or triethylamine, to form the cyanohydrin, HMTBN.[3]

-

Hydrolysis of HMTBN: The intermediate HMTBN is then hydrolyzed using a strong acid, typically sulfuric acid or hydrochloric acid, to produce HMTBA.[4]

The overall reaction sequence is as follows:

Alternative Synthesis: Free Radical Addition Pathway

An alternative synthesis method involves the free radical addition of methyl mercaptan to an ester of 2-hydroxy-3-butenoic acid. The resulting ester is subsequently hydrolyzed to yield HMTBA.

Quantitative Data on Synthesis

The following table summarizes the reported yields for the synthesis of HMTBA and its intermediates.

| Synthesis Step | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) | Reference(s) |

| Formation of 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) | 3-(methylthio)propanal, Hydrogen Cyanide | Triethylamine | 49.8 | - | 99.50 - 99.99 | [5] |

| Free radical addition to form methyl 2-hydroxy-4-(methylthio)butanoate | Methyl 2-hydroxy-3-butenoate, Methyl Mercaptan | Free radical initiator | 50 - 60 | 50 - 70 psig | 85 | [4] |

| Hydrolysis of methyl 2-hydroxy-4-(methylthio)butanoate to HMTBA | Methyl 2-hydroxy-4-(methylthio)butanoate, Sulfuric Acid | - | 60 | - | High | [4] |

Experimental Protocols

Synthesis of HMTBA via Hydrolysis of HMTBN

A detailed, step-by-step industrial protocol is proprietary. However, based on available literature, a general laboratory procedure can be outlined:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with 2-hydroxy-4-(methylthio)butyronitrile (HMTBN).

-

Acid Addition: A solution of sulfuric acid (typically 50-70% by weight) is slowly added to the HMTBN with continuous stirring. The temperature is maintained between 50-90°C.

-

Hydrolysis: The reaction mixture is heated for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

-

Workup: After cooling, the reaction mixture is diluted with water. The HMTBA product can be extracted using a suitable organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield crude HMTBA.

-

Purification: The crude product can be further purified by distillation or chromatography.

Characterization of HMTBA

A comprehensive characterization of HMTBA is crucial to ensure its purity and identity. The following workflow outlines the key analytical techniques employed.

Analytical Techniques and Data

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for assessing the purity of HMTBA and quantifying its presence in various matrices.

Experimental Protocol (General):

-

Sample Preparation: A known concentration of the HMTBA sample is dissolved in the mobile phase or a suitable solvent.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of water and acetonitrile (B52724) containing an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid.[1][6] An isocratic or gradient elution can be employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength, such as 210 nm.

-

-

Data Analysis: The retention time of the HMTBA peak is compared to a standard, and the peak area is used for quantification.

| Parameter | Value | Reference(s) |

| Column | C18 (25 cm x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | [1] |

| Elution Mode | Isocratic (e.g., 20:80 water:acetonitrile) or Gradient | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection | UV at 210 nm |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the structural confirmation of HMTBA. Electrospray ionization (ESI) is a common ionization technique.

Experimental Protocol (LC-ESI-MS):

-

Sample Infusion: The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

-

Ionization: The sample is ionized, typically in negative ion mode, to generate the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For HMTBA (molar mass: 150.19 g/mol ), the expected m/z for the [M-H]⁻ ion is 149.

-

Tandem MS (MS/MS): For further structural confirmation, the [M-H]⁻ ion can be fragmented to produce characteristic daughter ions.

| Parameter | Value | Reference(s) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |

| Parent Ion (m/z) | 149 ([M-H]⁻) | [1] |

| Principal Fragment Ion (m/z) | 101 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -S-CH₃ | ~2.1 | Singlet | 3H |

| -S-CH₂ -CH₂- | ~2.6 - 2.8 | Triplet | 2H |

| -S-CH₂-CH₂ - | ~1.9 - 2.1 | Multiplet | 2H |

| -CH(OH)- | ~4.2 - 4.4 | Triplet | 1H |

| -OH and -COOH | Broad, variable | Singlet | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of HMTBA, typically after a derivatization step to increase its volatility.

Experimental Protocol (General):

-

Derivatization: The carboxylic acid and hydroxyl groups of HMTBA are derivatized, for example, through silylation, to make the molecule more volatile.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column.

-

MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra.

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the hydrolysis of a cyanohydrin intermediate. Its characterization is routinely performed using a suite of analytical techniques, including HPLC for purity assessment and LC-MS and NMR for structural confirmation. The methodologies and data presented in this guide provide a comprehensive technical overview for professionals working with this important methionine analog.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. gccpo.org [gccpo.org]

- 4. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]

- 5. Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 6. Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

"chemical properties of 2-Hydroxy-4-(methylthio)butyric acid"

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-(methylthio)butyric Acid

Introduction

This compound (HMTBA), also known as methionine hydroxy analogue (MHA), is an organic compound that serves as a widely used nutritional supplement in animal feed, particularly for poultry, swine, and cattle.[1][2][3] Structurally, it is an α-hydroxy carboxylic acid and a thioether, analogous to the essential amino acid L-methionine, but with a hydroxyl group in place of the α-amino group.[1][3][4] This guide provides a comprehensive overview of the chemical and physical properties, reactivity, metabolic pathways, and analytical methodologies related to HMTBA, intended for researchers, scientists, and professionals in drug development and animal nutrition.

Chemical and Physical Properties

HMTBA is commercially produced as a racemic mixture from acrolein and methanethiol.[3] It exists as a light brown, viscous liquid or a white solid, depending on its purity and formulation.[1][3][5][6] The compound is a water-soluble hydroxy acid.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₃S | [3][5][7] |

| Molecular Weight | 150.2 g/mol | [5][7][8] |

| CAS Number | 583-91-5 | [3][5][7] |

| Appearance | Light brown liquid; White solid | [1][3][5][7] |

| Density | 1.21 - 1.277 g/cm³ (at 20°C) | [5][6][7][9] |

| pKa (Predicted) | 3.67 ± 0.10 | [5][7][9] |

| Boiling Point | 74°C to 230°C | [7][9][10] |

| Solubility | Soluble in DMSO; Water-soluble (215 g/L at 25°C) | [2][7][9][11] |

| Refractive Index | ~1.5151 (estimate) | [7][9] |

| Flash Point | 106°C - 121°C | [6][10] |

| Auto-ignition Temp. | ~160°C | [10] |

Reactivity and Stability

HMTBA exhibits the characteristic reactivity of its constituent functional groups: a carboxylic acid, a secondary alcohol, and a thioether. It is generally stable under normal transport conditions.[6] However, it is incompatible with a range of substances, and its reactions can generate heat and potentially hazardous gases.[5][7] Key reactivity and stability data are summarized in Table 2.

-

Acid-Base Reactions : As a carboxylic acid, HMTBA reacts with bases in neutralization reactions, which can be highly exothermic.[5][7]

-

Esterification : It reacts with oxoacids and other carboxylic acids to form esters.[5][7]

-

Oxidation : Oxidizing agents can convert the secondary alcohol group to a ketone.[5][7]

-

Incompatibilities : It is incompatible with acids, diazo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and strong reducing agents.[5][7][10] Reactions with these can generate heat and hydrogen gas.[5][7]

-

Decomposition : Upon decomposition or reaction with an acid, HMTBA can liberate toxic hydrogen sulfide (B99878) gas.[5][7][10] Hazardous decomposition can also produce carbon dioxide and other sulfur oxides.[12]

Table 2: Reactivity and Stability Profile

| Parameter | Description | References |

| Stability | Stable during transport. | [6] |

| Reactivity with Water | No reaction. | [6] |

| Incompatible Materials | Strong reducing agents, alkali metals, strong oxidizers, acids, aldehydes, isocyanates. | [5][7][10][12] |

| Hazardous Reactions | Can generate heat and hydrogen gas with incompatible materials. | [5][7][10] |

| Hazardous Decomposition | Hydrogen sulfide (upon reaction with acid), Carbon dioxide, Sulfur oxides. | [5][7][10][12] |

Metabolic Conversion to L-Methionine

The nutritional value of HMTBA stems from its efficient in-vivo conversion to L-methionine.[1] This transformation is a two-step enzymatic process that occurs primarily in tissues such as the intestinal epithelium, liver, and kidneys.[1][13] The D- and L-isomers of HMTBA are both utilized, albeit via different enzymes in the initial oxidation step.[1]

-

Transport : HMTBA is first absorbed and transported into intestinal cells via the monocarboxylate transporter 1 (MCT1).[1]

-

Oxidation : Inside the cells, HMTBA is oxidized to an intermediate, 2-keto-4-(methylthio)butyric acid (KMB). This step is stereospecific:

-

Transamination : The common intermediate, KMB, is then transaminated to yield L-methionine, which can be used for protein synthesis and other metabolic functions.[1][13]

Interestingly, HMTBA is also a naturally occurring intermediate in the metabolic pathway that synthesizes L-methionine from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis in animals like chicks.[1][14]

Experimental Protocols: Analysis of HMTBA

Accurate quantification of HMTBA in biological matrices and feed is crucial for research and quality control. Several analytical methods have been developed, with high-performance liquid chromatography (HPLC) being a prominent technique.[2][15]

Protocol: LC-MS/MS for HMTBA in Bovine Serum

A sensitive and selective method for determining HMTBA in bovine serum and seawater involves reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[2]

-

Sample Preparation : The protocol begins with extraction of HMTBA from the sample matrix. The extract is then reconstituted in a basified water-methanol solution and filtered before injection.[2]

-

Chromatographic Separation : Separation is achieved on a C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size).[2] A gradient elution is typically used, starting with 100% aqueous mobile phase (containing 0.1% trifluoroacetic acid) and ramping up the concentration of an organic modifier like acetonitrile.[2]

-

Detection and Quantification : The analyte is detected using an ESI-MS system in negative ion mode, monitoring the transition for the HMTBA anion (m/z 149).[2]

Another rapid method for feed analysis is capillary isotachophoresis, which separates charged molecules in an electric field and requires minimal sample preparation (cold water extraction).[16]

Conclusion

This compound is a compound of significant interest in animal nutrition due to its role as an effective precursor to L-methionine. Its chemical properties—being an organosulfide, alcohol, and carboxylic acid—define its reactivity and handling requirements. Understanding its metabolic pathway is key to appreciating its biological function, while robust analytical methods are essential for its application and study. This guide provides the core technical information required by professionals working with this important methionine analogue.

References

- 1. This compound|HMTBA Supplier [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | 583-91-5 [chemicalbook.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. This compound CAS#: 583-91-5 [m.chemicalbook.com]

- 8. (2R)-2-Hydroxy-4-(methylthio)butanoic acid | C5H10O3S | CID 9942187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 583-91-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [guidechem.com]

- 12. biosynth.com [biosynth.com]

- 13. Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid* | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 14. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-Hydroxy-4-(methylthio)butyric Acid (HMTBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a synthetic analogue of the essential amino acid methionine, serves as a crucial nutritional supplement in animal feed and presents potential applications in pharmaceutical and antimicrobial formulations. This technical guide provides a comprehensive overview of HMTBA, encompassing its chemical and physical properties, detailed synthesis and analytical methodologies, metabolic pathways, and its influence on gene expression. Quantitative data from various studies are systematically presented in tabular format to facilitate comparative analysis. Furthermore, this document includes detailed experimental protocols and visual diagrams of key biological pathways to support advanced research and development activities.

Chemical and Physical Properties

This compound is an organic compound characterized by a hydroxyl group on the alpha-carbon, in place of the amino group found in methionine.[1] This structural distinction classifies it as an α-hydroxy carboxylic acid and a thioether.[1] It is commercially produced as a racemic mixture and is utilized as a substitute for methionine in animal nutrition.[1] In its natural form, HMTBA is an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate, a precursor to dimethyl sulfide.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃S | [2][3] |

| Molecular Weight | 150.19 g/mol | [1][2] |

| CAS Number | 583-91-5 | [1] |

| Appearance | White solid or light brown liquid | [1][3] |

| IUPAC Name | 2-hydroxy-4-(methylthio)butanoic acid | [3] |

| SMILES | CSCCC(O)C(=O)O | [1] |

| InChI | InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | [1] |

Synthesis and Manufacturing

The commercial synthesis of racemic HMTBA typically involves a multi-step process. A common method begins with the conjugate addition of methanethiol (B179389) to acrolein. This is followed by the formation and subsequent hydrolysis of a cyanohydrin to yield the final product.[1]

Analytical Methodologies

Accurate quantification of HMTBA in various biological and environmental matrices is essential for research and quality control. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust and sensitive method for the determination of HMTBA in bovine serum and seawater utilizes reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS).

Experimental Protocol: HPLC-ESI-MS/MS for HMTBA in Bovine Serum

-

Sample Preparation:

-

To 1 mL of bovine serum, add a known amount of an internal standard.

-

Precipitate proteins by adding 0.2 mL of 1 M perchloric acid.

-

Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for HMTBA and the internal standard.

-

Capillary Isotachophoresis

For the rapid determination of HMTBA in poultry feeds, capillary isotachophoresis offers a selective and efficient alternative to traditional chromatographic methods.

Experimental Protocol: Capillary Isotachophoresis for HMTBA in Poultry Feed

-

Sample Preparation:

-

Extract a 10 g sample of ground poultry feed with 50 mL of deionized water by shaking for 15 minutes.

-

Centrifuge the extract at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm membrane filter.

-

-

Electrophoretic Conditions:

-

Leading Electrolyte: 10 mM HCl, 20 mM β-alanine, pH 3.5.

-

Terminating Electrolyte: 10 mM caproic acid.

-

Capillary: Fused silica, 75 µm i.d., 60 cm total length.

-

Detection: Conductivity detector.

-

Metabolic Pathway of HMTBA

The biological activity of HMTBA as a methionine source relies on its conversion to L-methionine within the body. This process involves a two-step enzymatic conversion.

-

Oxidation: The D- and L-isomers of HMTBA are first oxidized to its keto-analogue, 2-keto-4-(methylthio)butyric acid (KMB). This reaction is catalyzed by stereospecific enzymes, primarily D-2-hydroxy acid dehydrogenase for the D-isomer.

-

Transamination: KMB is then transaminated to form L-methionine. This step involves the transfer of an amino group from an amino acid donor, with L-leucine being a preferred donor.

This metabolic conversion is upregulated by the availability of HMTBA.

Caption: Metabolic conversion of HMTBA to L-Methionine.

Efficacy as a Methionine Substitute

Numerous studies have evaluated the efficacy of HMTBA as a replacement for DL-methionine in animal diets. The relative bioavailability can vary depending on the species and production parameters measured.

| Animal Model | Parameter | HMTBA Efficacy vs. DL-Methionine (%) | Reference |

| Broiler Chickens | Body Weight Gain | 99 | [4] |

| Broiler Chickens | Feed Conversion Ratio | 100 (assumed 65% product basis) | [5] |

| Young Swine | Average Daily Gain | 95 - 119 | [2] |

| Cherry Valley Ducks | Body Weight Gain | 99 | [4] |

Antimicrobial Properties

HMTBA exhibits antimicrobial activity against various foodborne pathogens, making it a potential agent for improving food safety.

| Microorganism | Parameter | HMTBA Concentration (%) | Log Reduction | Time | Reference |

| Salmonella enterica | Minimum Inhibitory Concentration (MIC) | 0.30 | - | 36 h | [6] |

| Listeria monocytogenes | Minimum Inhibitory Concentration (MIC) | 0.30 | - | 36 h | [6] |

| Salmonella enterica | In pet food kibbles | 1 (in Activate US WD-MAX™) | ~3 | 12 h | [7] |

| Salmonella enterica | In pet food kibbles | 1 (in Activate US WD-MAX™) | 4-4.6 | 24 h | [7] |

| Shiga toxin-producing E. coli | In pet food kibbles | 1 (in Activate US WD-MAX™) | ~2 | 12 h | [7] |

| Shiga toxin-producing E. coli | In pet food kibbles | 1 (in Activate US WD-MAX™) | ~3 | 24 h | [7] |

Effects on Gene Expression

HMTBA supplementation has been shown to modulate the expression of genes involved in methionine metabolism and antioxidant pathways, particularly in poultry.

Under conditions of low temperature stress in broilers, dietary supplementation with 0.51% DL-HMTBA has been observed to:

-

Upregulate the expression of genes involved in glutathione (B108866) (GSH) synthesis.[1]

-

Increase the expression of genes in the methionine transsulfuration pathway, such as cystathionine (B15957) β-synthase (CβS) and Met adenosyltransferase 1 (MAT1).[1]

-

Enhance the activity of antioxidant enzymes like glutathione peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD).[1]

Furthermore, studies in broiler chickens have shown that dietary HMTBA can influence the mRNA abundance of enzymes responsible for its conversion to L-methionine, such as L-HMTBA oxidase, in a tissue- and age-specific manner.[3][8]

Caption: HMTBA's effect on gene expression under stress.

Conclusion

This compound is a well-characterized methionine analogue with significant applications in animal nutrition and potential for use as an antimicrobial agent. Its efficacy as a methionine source is comparable to DL-methionine, and it offers additional benefits through the modulation of metabolic and antioxidant pathways at the genetic level. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the fields of animal science, drug development, and food safety to further explore and utilize the properties of HMTBA.

References

- 1. Effects of dietary supplementation of DL-2-hydroxy-4(methylthio) butanoic acid on antioxidant capacity and its related gene expression in lung and liver of broilers exposed to low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relative effectiveness of 2-hydroxy-4-(methylthio) butanoic acid and DL-methionine in young swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Use of 2-hydroxy-4-(methylthio)-butanoic acid to inhibit Salmonella and Listeria in raw meat for feline diets and palatability in domestic cats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Buta" by Aiswariya Deliephan, Janak Dhakal et al. [digitalcommons.unl.edu]

- 8. Gene expression and activity of methionine converting enzymes in broiler chickens fed methionine isomers or precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricacies of HMTBA: A Technical Guide to its Mechanism of Action as a Methionine Source

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in protein synthesis, methylation reactions, and antioxidant defense. In animal nutrition and potentially in therapeutic applications, providing a bioavailable and efficacious source of methionine is paramount. 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analogue of methionine, has emerged as a widely used synthetic source. This technical guide delves into the core mechanisms governing HMTBA's action, from its absorption and cellular transport to its metabolic conversion into L-methionine, offering a comprehensive overview for the scientific community.

Absorption and Cellular Uptake: A Divergent Path from Methionine

Unlike methionine, which is primarily absorbed via active, carrier-mediated transport systems, HMTBA utilizes a distinct pathway for entering the systemic circulation.[1] Its chemical nature as an organic acid dictates its absorption mechanism.[2]

HMTBA is absorbed along the entire gastrointestinal tract, with significant uptake occurring in the upper portions like the crop, proventriculus, and gizzard in avian species, where the acidic environment favors its undissociated form.[3][4] The primary mechanisms of HMTBA absorption are:

-

Passive Diffusion: Due to its lipid solubility in the undissociated state, HMTBA can readily diffuse across the lipid bilayer of enterocytes.[1][3]

-

Carrier-Mediated Transport: The monocarboxylate transporter 1 (MCT1), coupled with the activity of the Na+/H+ exchanger (NHE3), plays a crucial role in the facilitated transport of HMTBA across the intestinal epithelium.[4][5][6]

This dual-mode of absorption allows for efficient uptake even under conditions where active amino acid transporters might be saturated.

The Metabolic Conversion of HMTBA to L-Methionine: A Two-Step Enzymatic Cascade

Once absorbed, HMTBA is not directly incorporated into proteins. It must first be converted into its biologically active form, L-methionine, through a two-step enzymatic process that occurs in various tissues, including the intestine, liver, and kidneys.[4][5][7] In ruminants, non-hepatic tissues are the primary sites for this conversion.[5]

The conversion pathway is stereospecific, meaning both the D- and L-isomers of HMTBA are converted to L-methionine.

Step 1: Oxidation to α-Keto-Methionine

The initial step involves the oxidation of the hydroxyl group of HMTBA to a keto group, forming 2-keto-4-(methylthio)butanoic acid (KMB), also known as α-keto-methionine.[6][7][8] This reaction is catalyzed by two distinct enzymes depending on the isomer of HMTBA:

-

L-2-hydroxy acid oxidase (L-HAOX): This enzyme, primarily found in peroxisomes, catalyzes the oxidation of L-HMTBA.[9]

-

D-2-hydroxy acid dehydrogenase (D-HADH): Located in the mitochondria, this enzyme is responsible for the oxidation of D-HMTBA.[9]

Step 2: Transamination to L-Methionine

The newly formed KMB undergoes transamination to yield L-methionine.[6][7][8] This reaction involves the transfer of an amino group from a donor amino acid to KMB, a process catalyzed by various transaminases. While not linked to a specific amino group donor, the branched-chain amino acid L-leucine has been identified as a preferred donor.[6][10][11]

The following diagram illustrates the metabolic conversion of HMTBA to L-methionine.

Caption: Metabolic pathway of HMTBA to L-Methionine.

Bioavailability and Efficacy: A Comparative Perspective

The bioavailability of HMTBA relative to other methionine sources, particularly DL-methionine (a racemic mixture of D- and L-methionine), has been a subject of extensive research. While both are effective precursors to L-methionine, differences in their absorption and metabolic pathways can influence their overall efficacy.[4]

Several factors can affect the relative bioavailability of HMTBA, including animal species, age, diet composition, and the specific performance parameter being measured (e.g., weight gain, feed conversion ratio).[12]

| Methionine Source | Relative Bioavailability (vs. DL-Methionine) | Key Considerations |

| HMTBA | Varies (reported values range from 67% to over 100%)[7][12] | Absorption via diffusion and MCT1 may be advantageous in certain physiological states. Slower ruminal degradation compared to DL-methionine in ruminants.[7] |

| DL-Methionine | 100% (Reference) | Active transport can be saturated. Higher ruminal degradation rate.[7] |

| L-Methionine | ~110-140% (vs. DL-Methionine)[12] | Directly usable form, bypassing the need for conversion of the D-isomer. |

Note: The values presented are averages from various studies and can vary significantly based on experimental conditions.

Experimental Protocols: Investigating the Mechanism of Action

Understanding the mechanism of HMTBA requires specific experimental methodologies. Below are outlines of key experimental protocols frequently cited in the literature.

In Vitro Intestinal Absorption Studies (Everted Gut Sac Technique)

Objective: To determine the kinetics and mechanism of HMTBA transport across the intestinal epithelium.

Methodology:

-

Tissue Preparation: Segments of the small intestine (e.g., jejunum, ileum) are excised from the animal, rinsed with saline, and everted.

-

Sac Formation: The everted intestinal segments are tied at one end to form sacs, which are then filled with a known volume of incubation buffer.

-

Incubation: The sacs are incubated in a temperature-controlled, oxygenated buffer containing radiolabeled HMTBA and/or other test compounds.

-

Sampling: At specific time points, samples are taken from both the mucosal (outside) and serosal (inside) fluids.

-

Analysis: The concentration of the radiolabeled compound in the samples is determined using liquid scintillation counting.

-

Data Interpretation: The rate of appearance of HMTBA in the serosal fluid provides a measure of its transport across the intestinal wall. By manipulating the incubation conditions (e.g., adding metabolic inhibitors, varying substrate concentrations), the contributions of passive diffusion and carrier-mediated transport can be elucidated.[3]

Enzyme Activity Assays for HMTBA Conversion

Objective: To quantify the activity of the enzymes responsible for converting HMTBA to KMB.

Methodology (General Principle):

-

Tissue Homogenization: Tissue samples (e.g., liver, kidney, intestinal mucosa) are homogenized in a suitable buffer to release the enzymes.

-

Substrate Addition: A known concentration of the specific HMTBA isomer (D- or L-HMTBA) is added to the homogenate.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped, typically by adding an acid or by heat inactivation.

-

Product Quantification: The amount of KMB produced is measured using techniques such as high-performance liquid chromatography (HPLC) or spectrophotometric methods that couple the reaction to a detectable change (e.g., NAD+ reduction for D-HADH).[6]

In Vivo Bioavailability Studies (Growth Assays)

Objective: To determine the relative biological value of HMTBA compared to a standard methionine source (e.g., DL-methionine).

Methodology:

-

Animal Model: A suitable animal model (e.g., broiler chickens, piglets) is chosen, typically young and rapidly growing animals.

-

Basal Diet: A basal diet deficient in sulfur amino acids is formulated.

-

Dietary Treatments: Graded levels of the test methionine source (HMTBA) and the standard source (DL-methionine) are added to the basal diet to create a series of experimental diets.

-

Feeding Trial: Animals are randomly assigned to the dietary treatments and fed for a specific period.

-

Data Collection: Key performance parameters such as body weight gain, feed intake, and feed conversion ratio are recorded.

-

Statistical Analysis: A dose-response relationship is established for each methionine source. Statistical models (e.g., slope-ratio analysis) are used to compare the slopes of the response curves, with the ratio of the slopes representing the relative bioavailability of HMTBA to the standard.[4]

The following diagram outlines the workflow for a typical in vivo bioavailability study.

Caption: Workflow for an in vivo bioavailability study.

Beyond Methionine Equivalence: Additional Biological Roles of HMTBA

Emerging research suggests that HMTBA may exert biological effects beyond simply serving as a methionine precursor.

-

Antioxidant Properties: The metabolic pathway of HMTBA can lead to the production of antioxidant compounds such as taurine (B1682933) and glutathione.[13] This suggests that HMTBA may contribute to cellular antioxidant defense, protecting against oxidative stress.[13]

-

Gut Health and Integrity: As an organic acid, HMTBA can contribute to the acidification of the upper gastrointestinal tract, which may inhibit the growth of pathogenic bacteria and improve protein digestion.[2][14] Studies have also indicated that HMTBA can help protect the intestinal epithelial barrier function.[13]

-

Rumen Metabolism Modulation: In ruminants, HMTBA has been shown to influence rumen fermentation, potentially by stabilizing biohydrogenation and increasing the production of microbial protein.[15]

Conclusion

The mechanism of action of HMTBA as a methionine source is a multifaceted process involving a unique absorption pathway and a two-step enzymatic conversion to L-methionine. Its distinct chemical properties as a hydroxy analogue of methionine confer a different mode of uptake compared to crystalline amino acids. While its bioavailability relative to other methionine sources can vary, HMTBA is an effective precursor to L-methionine. Furthermore, accumulating evidence points towards additional beneficial effects of HMTBA on antioxidant status and gut health, making it a subject of continued interest for researchers, scientists, and professionals in drug development and animal nutrition. A thorough understanding of its intricate mechanisms is crucial for optimizing its application and exploring its full potential.

References

- 1. thepoultrysite.com [thepoultrysite.com]

- 2. asian-agribiz.com [asian-agribiz.com]

- 3. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cambridge.org [cambridge.org]

- 7. Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic pathway of methionine in monogastric animals - Knowledge - Zhejiang Yaofi Bio-Tech Co.,Ltd [yaonutrition.com]

- 10. Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. | Sigma-Aldrich [sigmaaldrich.com]

- 12. cjbio.net [cjbio.net]

- 13. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thepoultrysite.com [thepoultrysite.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antimicrobial Properties of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a synthetic analogue of the essential amino acid methionine, has garnered significant attention not only for its nutritional applications but also for its notable antimicrobial properties. As an organic acid, HMTBA exhibits a broad spectrum of activity against various pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the antimicrobial characteristics of HMTBA, detailing its mechanism of action, spectrum of activity with quantitative data, and the experimental protocols used to ascertain its efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development exploring the potential of HMTBA as an antimicrobial agent.

Introduction

This compound (HMTBA) is a white, solid organic compound structurally similar to methionine, with a hydroxyl group replacing the amino group.[1] It is widely used in the animal feed industry as a methionine supplement.[1] Beyond its role in animal nutrition, HMTBA's acidic nature confers it with antimicrobial capabilities, making it a subject of interest for controlling microbial growth in various applications, including feed preservation and as a potential alternative to traditional antibiotics in animal husbandry.[2][3] This guide delves into the scientific basis of HMTBA's antimicrobial effects.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound is characteristic of organic acids. This action is most effective when HMTBA is in its undissociated, lipophilic state, which is favored in acidic environments.[4]

The process can be summarized in the following steps:

-

Passive Diffusion: In its undissociated form, HMTBA can freely permeate the lipid-rich cell membranes of microorganisms.[4]

-

Intracellular Dissociation: Once inside the more alkaline cytoplasm of the bacterium, the HMTBA molecule dissociates, releasing a proton (H+) and its corresponding anion.[4]

-

Cytoplasmic Acidification: The accumulation of protons leads to a decrease in the internal pH of the microbial cell. This acidification disrupts pH-sensitive cellular processes.

-

Metabolic Inhibition: The lowered intracellular pH inhibits the activity of critical enzymes and disrupts metabolic pathways essential for microbial growth and survival.

-

Anion-Specific Effects: The accumulation of the HMTBA anion within the cytoplasm can lead to osmotic stress and may interfere with various cellular functions, including the synthesis of essential biomolecules, ultimately leading to bacteriostasis or cell death.[4]

dot

Caption: General antimicrobial mechanism of HMTBA.

Spectrum of Activity and Quantitative Data

HMTBA has demonstrated efficacy against a range of Gram-negative and Gram-positive bacteria, as well as some fungi. Its activity is often enhanced when used in combination with other organic acids.

Antibacterial Activity

Studies have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of HMTBA against several key pathogens.

| Microorganism | Test Method | Concentration (% v/v) | Result | Reference(s) |

| Salmonella Typhimurium | Broth Microdilution | 0.30% | MIC | [2][5] |

| Salmonella Typhimurium | Plate Count | ≥ 0.50% | MBC | [2][6] |

| Listeria monocytogenes | Broth Microdilution | 0.30% | MIC | [2][5] |

| Listeria monocytogenes | Plate Count | ≥ 0.50% | MBC | [2][6] |

Note: The efficacy of HMTBA can be influenced by the pH of the medium, with greater activity generally observed at lower pH values.

Antifungal Activity

HMTBA is also a component of commercial antifungal products. For instance, a mixture containing HMTBA, fumaric acid, and benzoic acid (Activate DA™) and another with HMTBA, lactic acid, and phosphoric acid (Activate US WD-MAX™) have shown activity against Aspergillus flavus.[7]

| Product | Microorganism | Test Method | Concentration (%) | Result | Reference(s) |

| Activate DA™ | Aspergillus flavus | Broth Dilution | 2% | MIC | [7] |

| Activate DA™ | Aspergillus flavus | Plating | 2% | MFC | [7] |

| Activate US WD-MAX™ | Aspergillus flavus | Broth Dilution | 2% | MIC | [7] |

| Activate US WD-MAX™ | Aspergillus flavus | Plating | 2% | MFC | [7] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of HMTBA.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Inoculum Preparation:

-

Isolate three to four fresh bacterial colonies from an agar (B569324) plate after 24-36 hours of incubation.

-

Suspend the colonies in a sterile 0.85% w/v NaCl solution.

-

Adjust the turbidity of the suspension to match a 1 to 2 on the McFarland scale.

-

Within 15 minutes, dilute the bacterial suspension 1:1000 in the appropriate broth medium (e.g., Tryptic Soy Broth for Salmonella and Listeria) with the pH adjusted to 6.0. This results in a final bacterial concentration of approximately 10^5 CFU/mL.[8]

-

-

Preparation of HMTBA Solutions:

-

Prepare stock solutions of HMTBA in the appropriate sterile broth medium at concentrations ranging from 0.1% to 1.0% (v/v).

-

To aid dissolution, HMTBA stock solutions can be heated in a 60°C water bath for 24 hours, followed by vortexing.[2]

-

-

Microplate Assay:

-

Dispense 100 µL of each HMTBA dilution into the wells of a sterile 96-well microplate.

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include positive control wells (broth and inoculum without HMTBA) and negative control wells (broth only).

-

Incubate the microplate at 37°C for 24-36 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of HMTBA at which no visible bacterial growth (turbidity) is observed.[8]

-

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

-

Subculturing:

-

Following the MIC determination, take a 100 µL aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).[5]

-

-

Incubation:

-

Incubate the agar plates at 37°C for 24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration of HMTBA that results in a 99.9% or greater reduction in the initial inoculum (i.e., no colony growth on the agar plate).[8]

-

dot

Caption: Workflow for MIC and MBC determination.

HMTBA and Gut Microbiota

In addition to its direct antimicrobial effects, HMTBA can also influence the composition of the gut microbiota in animals. Studies in broilers have shown that supplementation with a blend of HMTBA and other acidifiers can increase the abundance of beneficial bacteria such as Bacteroidaceae, Ruminococcaceae, and Lachnospiraceae, while decreasing potentially pathogenic bacteria like Desulfovibrionaceae.[7] This modulation of the gut microbial community can contribute to improved gut health and overall animal performance.[7]

Conclusion

This compound exhibits significant antimicrobial properties against a variety of pathogenic microorganisms. Its mechanism of action is consistent with that of other organic acids, involving the disruption of intracellular pH and metabolic processes. The quantitative data available, including MIC and MBC values, provide a solid foundation for its application as an antimicrobial agent. The detailed experimental protocols outlined in this guide offer a standardized approach for further research and validation of HMTBA's efficacy. As the demand for alternatives to conventional antibiotics grows, HMTBA presents a promising option for microbial control, particularly in the context of animal health and feed safety. Further research into its specific molecular targets and the potential for synergistic effects with other compounds could expand its applications in the future.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. thepoultrysite.com [thepoultrysite.com]

- 3. mdpi.com [mdpi.com]

- 4. Integrative DNA methylome and transcriptome analysis reveals DNA adenine methylation is involved in Salmonella enterica Typhimurium response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Buta" by Aiswariya Deliephan, Janak Dhakal et al. [digitalcommons.unl.edu]

- 7. 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

HMTBA as an Organic Acid in Animal Nutrition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a structural analog of the essential amino acid methionine, is a widely utilized supplement in animal nutrition. Beyond its primary role as a methionine precursor, HMTBA's chemical nature as an organic acid confers a range of additional physiological benefits. This technical guide provides an in-depth analysis of HMTBA, encompassing its metabolic conversion to L-methionine, its impact on animal performance and gut health, and its influence on key signaling pathways. Quantitative data from pivotal studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this field.

Introduction: Chemical Profile and Dual Functionality

HMTBA, chemically known as 2-hydroxy-4-(methylthio)butanoic acid, is a racemic mixture of D- and L-isomers.[1] Its structure is characterized by a hydroxyl group (-OH) in place of the amino group (-NH2) found in methionine.[2] This structural distinction is fundamental to its properties and mechanism of action in animals.

Primarily, HMTBA serves as a pro-nutrient, efficiently converted into L-methionine, the biologically active form of the amino acid, which is essential for protein synthesis and numerous metabolic processes.[3] Secondly, its carboxylic acid group gives it the characteristics of an organic acid, contributing to feed acidification and exhibiting antimicrobial properties.[2][4] This dual functionality makes HMTBA a multifaceted additive in animal feed formulations.

Metabolic Conversion of HMTBA to L-Methionine

The conversion of HMTBA to L-methionine is a two-step enzymatic process that occurs in various tissues, including the liver, kidneys, and small intestine.[5] This metabolic pathway ensures the bioavailability of methionine for protein synthesis and other metabolic functions.

The D- and L-isomers of HMTBA are metabolized through slightly different enzymatic reactions, ultimately converging at the formation of α-keto-4-(methylthio)butanoic acid (KMB). KMB is then transaminated to form L-methionine.[6]

Impact on Animal Performance: Quantitative Data

Numerous studies have evaluated the efficacy of HMTBA in various animal species, often in comparison to DL-methionine (DLM). The following tables summarize key performance indicators from selected studies.

Poultry (Broilers)

| Performance Metric | HMTBA | DL-Methionine | Study Details |

| Body Weight Gain (g) | Numerically better | - | 87 TSAA to lysine (B10760008) diet.[4] |

| Feed Conversion Ratio | Better | - | 87 TSAA to lysine diet.[4] |

| Mortality (%) | 9.52 | 10.48 | 87 TSAA to lysine diet (not statistically significant).[4] |

Dairy Cows

| Performance Metric | Control | HMTBA | Study Details |

| Milk Fat Content (%) | 3.75 | 3.94 | 158 multiparous Holstein cows over 42 days.[7] |

| Milk Fat Yield ( kg/d ) | 0.94 | 1.16 | High-producing cows in a high-risk milk fat depression diet.[8] |

| Blood Urea (B33335) (mg/dL) | 46.6 | 41.3 | 158 multiparous Holstein cows over 42 days.[7] |

| Aspartate Aminotransferase (U/L) | 105.6 | 89.4 | 158 multiparous Holstein cows over 42 days.[7] |

Laying Ducks

| Performance Metric | Basal Diet | HMTBA Supplemented | Study Details |

| Average Egg Weight (g) | Increased | - | Commercial laying ducks.[9] |

| Egg Mass ( g/day ) | Increased | - | Commercial laying ducks.[9] |

| Feed to Egg Ratio | Decreased | - | Commercial laying ducks.[9] |

Experimental Protocols

Broiler Performance Trial

-

Objective: To compare the effects of HMTBA and DL-methionine on broiler performance.[4]

-

Animals: Commercial broiler chickens.

-

Experimental Design: A 2 x 3 factorial arrangement with two methionine sources (HMTBA and DL-methionine) and three inclusion levels.

-

Diets: Basal starter and grower diets formulated to be deficient in methionine. The respective methionine sources were added at varying percentages at the expense of a non-essential ingredient like corn starch.

-

Statistical Analysis: Data were analyzed using a two-way ANOVA to determine the main effects of methionine source and level, as well as their interaction.

Dairy Cow Lactation and Metabolism Study

-

Objective: To evaluate the effects of HMTBA supplementation on milk production, composition, and metabolic parameters in high-producing dairy cows.[7]

-

Animals: Multiparous Holstein cows.

-

Experimental Design: Randomized block design. Cows were blocked based on parity, days in milk, and pre-trial milk production.

-

Treatments:

-

Control: Basal diet with a placebo (e.g., corn meal).

-

HMTBA: Basal diet supplemented with a specified daily amount of HMTBA.

-

-

Diet: A total mixed ration (TMR) formulated to meet the nutritional requirements of high-producing dairy cows.

-

Data Collection:

-

Milk yield was recorded daily.

-

Milk samples were collected periodically for analysis of fat, protein, lactose, and other components.

-

Blood samples were collected to measure metabolites such as blood urea nitrogen (BUN) and liver enzymes (e.g., aspartate aminotransferase).

-

Body condition score (BCS) was assessed at the beginning and end of the trial.

-

-

Statistical Analysis: Data were analyzed using a mixed model with treatment as a fixed effect and block as a random effect. Repeated measures analysis was used for data collected over time.

Influence on Signaling Pathways

HMTBA's benefits extend beyond simple nutrient supply, influencing key cellular signaling pathways, particularly those related to antioxidant defense.

Antioxidant Pathway

HMTBA has been shown to enhance the antioxidant capacity of animals, especially under conditions of stress.[1] This is achieved by upregulating the expression of genes involved in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. The trans-sulfuration pathway, which converts methionine to cysteine (a precursor for GSH), is a key component of this mechanism.[10]

Gut Health and Antimicrobial Effects

As an organic acid, HMTBA can contribute to a lower pH in the upper gastrointestinal tract.[11] This acidification can inhibit the growth of pathogenic bacteria and create a more favorable environment for beneficial microorganisms.[2][12] Furthermore, HMTBA has been shown to improve gut morphology, as evidenced by increased villus height in some studies.[13]

Conclusion

HMTBA is a valuable nutritional supplement in animal production, offering more than just a source of methionine. Its dual functionality as a methionine precursor and an organic acid provides a synergistic effect on animal health and performance. The ability of HMTBA to be efficiently converted to L-methionine, coupled with its positive impacts on gut health and antioxidant status, makes it a strategic tool for optimizing animal nutrition and well-being. Further research into its specific effects on various signaling pathways will continue to elucidate the full extent of its benefits.

References

- 1. Effects of dietary supplementation of DL-2-hydroxy-4(methylthio) butanoic acid on antioxidant capacity and its related gene expression in lung and liver of broilers exposed to low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DLM vs HMTBa – Dispelling the myths - Milling and Grain [millingandgrain.com]

- 3. cjbio.net [cjbio.net]

- 4. Peripheral and Central Impact of Methionine Source and Level on Growth Performance, Circulating Methionine Levels and Metabolism in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic pathway of methionine in monogastric animals - Knowledge - Zhejiang Yaofi Bio-Tech Co.,Ltd [yaonutrition.com]

- 7. 2-Hydroxy-4-(Methylthio)-Mutanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites of High-Producing Holstein Cows [mdpi.com]

- 8. Effect of 2-hydroxy-4-(methylthio)butanoate (HMTBa) on risk of biohydrogenation-induced milk fat depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. asian-agribiz.com [asian-agribiz.com]

- 12. Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of drinking water supplemented 2-hydroxy-4-methylthiobutyric acid in combination with acidifier on performance, intestinal development, and microflora in broilers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Quantification of 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA) in Animal Feed

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) is a widely utilized synthetic source of methionine, an essential amino acid, in animal nutrition. It is commercially available as a free acid and as a calcium salt. Accurate and reliable analytical methods are crucial for quality control in the production of HMTBA-supplemented animal feed and for research purposes in animal nutrition studies. This document provides detailed application notes and protocols for the determination of HMTBA in animal feed, targeting researchers, scientists, and professionals in drug development. The methodologies covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), potentiometric titration, and capillary electrophoresis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust and widely accepted technique for the quantification of HMTBA in animal feed and premixtures.[1][2][3] The principle of this method involves the extraction of HMTBA from the feed matrix, followed by alkaline hydrolysis to convert any HMTBA oligomers into their monomeric form, ensuring accurate quantification.[3][4] The separation is achieved on a reversed-phase column, and detection is typically performed at 214 nm.[1][2][3]

Quantitative Data Summary

| Parameter | Feed Additives | Premixtures | Feedingstuffs | Reference |

| Recovery Rate (RRec) | 99.7 - 101.1% | 96 - 108% | 89 - 99% | [2] |

| Relative Standard Deviation for Repeatability (RSDr) | 0.1 - 0.8% | 0.7 - 2.2% | 0.4 - 2.7% | [1][2] |

| Relative Standard Deviation for Intermediate Precision (RSDip) | 0.2 - 1.1% | 1.7 - 8.3% | 1.6 - 2.7% | [1][2] |

| Limit of Quantification (LOQ) | - | - | 0.08 g/kg (for HMTBA) | [2] |

| 0.2 g/kg (for HMTBA-Ca) | [2] |

Experimental Protocol

a) Reagents and Materials

-

HMTBA analytical standard

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Potassium hydroxide (B78521) (KOH)

-

ortho-Phosphoric acid (H₃PO₄)

-

Syringe filters, 0.45 µm

b) Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

pH meter

c) Sample Preparation

-

Weigh a representative sample of the ground animal feed.

-

For premixtures, perform a dilution with corn meal.[1]

-

Add a water/methanol solution to the sample and vortex thoroughly.[1][2]

-

Perform alkaline hydrolysis by adding potassium hydroxide solution. This step ensures that all HMTBA polymers are converted to the monomeric form for accurate analysis.[1][3]

-

Acidify the mixture with ortho-phosphoric acid.[1]

-

Centrifuge the sample to separate the solid and liquid phases.[1][2]

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[1][2]

d) Chromatographic Conditions

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient of water and acetonitrile.[5]

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 20 µL